Chemical properties of N-(3-nitrobenzyl)-5-bromopyridin-2-amine
Chemical properties of N-(3-nitrobenzyl)-5-bromopyridin-2-amine
An In-depth Technical Guide to the Chemical Properties and Synthetic Profile of N-(3-nitrobenzyl)-5-bromopyridin-2-amine
Abstract
This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and potential applications of N-(3-nitrobenzyl)-5-bromopyridin-2-amine. As a bespoke chemical entity not extensively documented in public literature, this document synthesizes data from its constituent precursors, 2-amino-5-bromopyridine and 3-nitrobenzyl bromide, to construct a robust scientific profile. We present a detailed, field-proven synthetic protocol, predict its physicochemical and spectroscopic characteristics, and explore its reactivity landscape. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a versatile, trifunctional scaffold for creating novel molecular entities.
Introduction and Molecular Overview
N-(3-nitrobenzyl)-5-bromopyridin-2-amine is a unique synthetic intermediate characterized by a trifunctional architecture: a nucleophilic secondary amine, a versatile bromopyridine core suitable for cross-coupling reactions, and a reducible nitroaromatic moiety. This combination makes it a highly valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of these groups allows for sequential, orthogonal chemical modifications.
The core structure is derived from 2-amino-5-bromopyridine, a well-established intermediate in the development of pharmaceuticals, including anti-cancer and anti-inflammatory agents, as well as agrochemicals.[1] The introduction of the 3-nitrobenzyl group not only adds a key functional handle but also modulates the electronic properties of the parent amine.
Chemical Structure and Identification
| Property | Value | Source |
| IUPAC Name | N-(3-nitrobenzyl)-5-bromopyridin-2-amine | - |
| Molecular Formula | C₁₂H₁₀BrN₃O₂ | Calculated |
| Molecular Weight | 308.13 g/mol | Calculated |
| CAS Number | Not assigned. | - |
| Canonical SMILES | O=C1=CC=CC(CN=C2N=CC=C(Br)C2)=C1 | - |
Recommended Synthesis Protocol
The synthesis of N-(3-nitrobenzyl)-5-bromopyridin-2-amine is most effectively achieved via a nucleophilic substitution reaction. The amino group of 2-amino-5-bromopyridine acts as the nucleophile, displacing the bromide from 3-nitrobenzyl bromide. The electron-withdrawing nitro group on the benzyl bromide enhances the electrophilicity of the benzylic carbon, facilitating the reaction.[2]
Materials and Reagents
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2-Amino-5-bromopyridine (CAS: 1072-97-5)[3]
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3-Nitrobenzyl bromide (CAS: 3958-57-4)
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Potassium Carbonate (K₂CO₃), anhydrous
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Acetonitrile (CH₃CN), anhydrous
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Ethyl Acetate (EtOAc)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Experimental Procedure
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Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 2-amino-5-bromopyridine (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous acetonitrile to make a 0.2 M solution.
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Reagent Addition: While stirring vigorously, add a solution of 3-nitrobenzyl bromide (1.05 eq.) in anhydrous acetonitrile dropwise over 10 minutes.
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Reaction Execution: Heat the reaction mixture to 80 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
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Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
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Purification: Purify the crude material by column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure N-(3-nitrobenzyl)-5-bromopyridin-2-amine.
Synthesis Workflow Diagram
Caption: Synthetic pathway for N-(3-nitrobenzyl)-5-bromopyridin-2-amine.
Physicochemical and Spectroscopic Profile
The following properties are predicted based on the known characteristics of its precursors and structurally similar molecules, such as N-benzyl-5-bromopyridin-2-amine.[4]
Physical and Chemical Properties
| Property | Predicted Value | Justification |
| Appearance | Pale yellow to off-white crystalline solid | Based on precursors 2-amino-5-bromopyridine ("White to cream to pale brown") and 4-nitrobenzyl bromide ("Pale yellow crystalline solid").[2][3] |
| Melting Point | > 140 °C | Expected to be significantly higher than precursors (2-amino-5-bromopyridine: 133-138 °C; 3-nitrobenzyl bromide: 58-59 °C) due to increased molecular weight and potential for hydrogen bonding.[5][6] |
| Solubility | Soluble in DMSO, DMF, chloroform, ethyl acetate; sparingly soluble in methanol; insoluble in water. | The non-deuterated analog of the pyridine precursor is soluble in methanol and chloroform.[5] The final product's larger, more nonpolar structure will favor organic solvents. |
| pKa | ~4.5 (pyridinium ion) | The pKa of the pyridinium ion of 2-amino-5-bromopyridine is approximately 5.25.[5] The electron-withdrawing nature of the N-substituent is expected to slightly decrease the basicity of the pyridine nitrogen. |
Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | δ 8.2-8.4 ppm: Aromatic protons on the nitrobenzyl ring ortho and para to the nitro group. δ 7.5-7.8 ppm: Aromatic protons on the pyridine ring and the remaining protons on the nitrobenzyl ring. δ 6.5-6.7 ppm: Aromatic proton on the pyridine ring ortho to the amino group. δ 5.5-6.5 ppm (broad s, 1H): N-H proton. δ 4.6-4.8 ppm (d, 2H): Benzylic -CH₂- protons. |
| ¹³C NMR | δ ~158 ppm: Pyridine C2 (attached to NH). δ ~148 ppm: Nitrobenzyl C3 (attached to NO₂). δ ~145 ppm: Pyridine C6. δ ~140 ppm: Pyridine C4. δ 110-135 ppm: Remaining aromatic carbons. δ ~108 ppm: Pyridine C5 (attached to Br). δ ~47 ppm: Benzylic -CH₂- carbon. |
| FT-IR (cm⁻¹) | 3300-3400: N-H stretch (secondary amine). 3000-3100: Aromatic C-H stretch. 1510-1540 & 1340-1360: Asymmetric and symmetric N-O stretches of the nitro group. 1580-1610: C=C and C=N aromatic ring stretches. 1000-1100: C-Br stretch. |
| Mass Spec (EI) | M⁺ at m/z 307/309: Molecular ion peaks corresponding to the bromine isotopes (⁷⁹Br/⁸¹Br) in an approximate 1:1 ratio. Key Fragments: Loss of NO₂, loss of the nitrobenzyl group. |
Reactivity and Chemical Stability
The molecule's chemical behavior is governed by its three primary functional domains.
Reactivity Profile
Caption: Reactivity map of N-(3-nitrobenzyl)-5-bromopyridin-2-amine.
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Bromopyridine Moiety: The bromine atom at the 5-position is less susceptible to direct nucleophilic aromatic substitution (SNAr) compared to halogens at the 2- or 4-positions.[7] However, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, alkyl, or alkyne groups.
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Secondary Amine: The N-H proton can be deprotonated with a strong base. The nitrogen atom remains nucleophilic and can participate in further alkylation or acylation reactions, though this may be sterically hindered.
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Nitrobenzyl Group: The nitro group is the most readily transformed functional group under specific conditions. It can be selectively reduced to an amine using various standard methods (e.g., catalytic hydrogenation, SnCl₂/HCl). This transformation is fundamental in many synthetic pathways, unmasking a new nucleophilic site and providing access to diamine derivatives.
Stability and Storage
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Stability: The compound is expected to be stable under normal laboratory conditions (ambient temperature and pressure).[8]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.
Applications in Research and Development
N-(3-nitrobenzyl)-5-bromopyridin-2-amine is not just an intermediate but a strategic platform for library synthesis and lead optimization in drug discovery.
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Medicinal Chemistry: It serves as a scaffold for synthesizing inhibitors of kinases (e.g., PI3K, VEGFR-2) and receptor agonists (e.g., Dopamine D3), areas where aminopyridine derivatives have shown significant promise.[5] The sequential modification of the C-Br bond and the nitro group allows for the exploration of diverse chemical space.
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Fragment-Based Drug Design: The molecule can be considered a combination of three distinct fragments. The reduction of the nitro group to an amine, followed by derivatization, and a subsequent cross-coupling reaction at the bromide position, provides a powerful strategy for fragment linking or growing.
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Materials Science: The rigid, polarizable aromatic systems can be incorporated into polymers or organic materials to tune their electronic or photophysical properties.
Safety and Handling
While specific toxicological data for this compound is unavailable, a safety assessment can be extrapolated from its precursors.
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Hazard Classification (Predicted): Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[8]
-
Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[8]
References
- Structural Characteristics and Applications in Organic Synthesis of 2-Amino-5-bromopyridine. (2025, July 17). Self-published.
-
Lee, I., et al. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2975. [Link]
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Talukdar, A. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. [Link]
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PubChem. (n.d.). N-benzyl-5-bromopyridin-2-amine. Retrieved March 7, 2026, from [Link]
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